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Compound of Interest

Compound Name: 4'-Methoxy-S-trityl-L-cysteinol

Cat. No.: B15606720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification
CAS Number: 1338701-15-7[1]

Chemical Name: 4'-Methoxy-S-trityl-L-cysteinol

Molecular Formula: C23H25NO2S[1]

Molecular Weight: 379.52 g/mol [1]

Introduction and Background
4'-Methoxy-S-trityl-L-cysteinol belongs to a class of S-trityl-L-cysteine derivatives that have

garnered significant interest in oncological research. The parent compound, S-trityl-L-cysteine

(STLC), is a well-established, potent, and cell-permeable allosteric inhibitor of the mitotic

kinesin Eg5 (also known as KSP or KIF11).[2][3][4] Eg5 plays a crucial role in the formation and

maintenance of the bipolar spindle during mitosis.[2][5] Inhibition of Eg5 leads to the formation

of monoastral spindles, mitotic arrest, and subsequent apoptotic cell death, making it a

compelling target for cancer chemotherapy.[3][5][6]

The addition of a methoxy group to the trityl moiety, as seen in 4'-Methoxy-S-trityl-L-
cysteinol, has been shown to enhance its inhibitory activity against tumor cells compared to

the parent STLC molecule.[1] This guide provides a comprehensive overview of the technical
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details surrounding this compound and its analogs, focusing on its mechanism of action,

experimental evaluation, and potential therapeutic applications.

Mechanism of Action: Eg5 Inhibition
S-trityl-L-cysteine and its derivatives, including 4'-Methoxy-S-trityl-L-cysteinol, are allosteric

inhibitors that bind to a specific pocket in the Eg5 motor domain.[3] This binding site is formed

by the secondary structural elements helix α2, loop L5, and helix α3.[3] This interaction inhibits

the basal and microtubule-activated ATPase activity of Eg5, which is essential for its motor

function.[2][5] The inhibition of Eg5's ability to slide microtubules apart prevents the separation

of centrosomes and the formation of a bipolar spindle, leading to cell cycle arrest in the M

phase.[2][3]
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Caption: Mechanism of Eg5 inhibition by 4'-Methoxy-S-trityl-L-cysteinol.
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Quantitative Data
The following table summarizes the inhibitory activities of S-trityl-L-cysteine (STLC) and 4'-
Methoxy-S-trityl-L-cysteinol.

Compound Target Assay IC50 / EC50 Reference

S-Trityl-L-

cysteine (STLC)
Eg5

Basal ATPase

Activity
1.0 µM [5]

S-Trityl-L-

cysteine (STLC)
Eg5

Microtubule-

activated ATPase

Activity

140 nM [5]

S-Trityl-L-

cysteine (STLC)
HeLa Cells Mitotic Arrest 700 nM [5]

S-Trityl-L-

cysteine (STLC)
Eg5

Microtubule

Sliding Velocity
500 nM [2]

4'-Methoxy-S-

trityl-L-cysteinol

NCI60 Tumor

Cells

Bipolar Spindle

Formation
28 µM [1]

Experimental Protocols
In Vitro Eg5 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATPase activity of the Eg5 motor

protein, which is essential for its function.

Methodology:

Protein Expression and Purification: Human Eg5 motor domain is expressed in a suitable

system (e.g., E. coli) and purified using affinity chromatography.

Assay Buffer: Prepare an assay buffer typically containing KCl, MgCl2, and a pH buffer (e.g.,

PIPES).

Reaction Mixture: In a microplate, combine the purified Eg5 protein, microtubules (to

stimulate activity), and varying concentrations of the test compound (e.g., 4'-Methoxy-S-
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trityl-L-cysteinol).

Initiation: Start the reaction by adding ATP.

Detection: The rate of ATP hydrolysis is measured by detecting the release of inorganic

phosphate (Pi). This can be done using a colorimetric method, such as the malachite green

assay.

Data Analysis: Plot the rate of Pi release against the compound concentration to determine

the IC50 value.

Cell-Based Mitotic Arrest Assay
This assay determines the concentration of a compound required to induce mitotic arrest in a

cell line.

Methodology:

Cell Culture: Culture a suitable cancer cell line (e.g., HeLa) in appropriate media.

Compound Treatment: Seed the cells in multi-well plates and treat them with a range of

concentrations of the test compound for a defined period (e.g., 24 hours).

Cell Fixation and Staining: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and

stain the DNA with a fluorescent dye (e.g., DAPI) and microtubules with an anti-tubulin

antibody.

Microscopy: Visualize the cells using fluorescence microscopy.

Quantification: Count the percentage of cells arrested in mitosis, characterized by the

presence of monoastral spindles, at each compound concentration.

Data Analysis: Plot the percentage of mitotically arrested cells against the compound

concentration to calculate the EC50 value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15606720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Assay

Cell-Based Assay

Purify Eg5 Protein

Prepare Reaction Mix
(Eg5, MTs, Compound)

Add ATP

Measure Pi Release

Calculate IC50

End

Culture Cancer Cells

Treat with Compound

Fix and Stain
(DAPI, Anti-tubulin)

Fluorescence Microscopy

Quantify Mitotic Arrest

Calculate EC50

Start

Click to download full resolution via product page

Caption: General workflow for evaluating Eg5 inhibitors.

Synthesis Outline
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The synthesis of 4'-Methoxy-S-trityl-L-cysteinol would typically involve two key steps:

S-tritylation of L-cysteine: L-cysteine is reacted with 4-methoxytrityl chloride in a suitable

solvent, often in the presence of a base, to protect the thiol group.

Reduction of the Carboxylic Acid: The carboxylic acid moiety of the resulting 4'-Methoxy-S-

trityl-L-cysteine is then reduced to a primary alcohol using a suitable reducing agent, such as

lithium aluminum hydride or borane, to yield 4'-Methoxy-S-trityl-L-cysteinol.

Applications in Drug Development
Derivatives of S-trityl-L-cysteine are promising candidates for the development of novel

anticancer agents. Their specific mechanism of action, targeting a non-tubulin mitotic protein,

offers a potential advantage over traditional antimitotic drugs like taxanes and vinca alkaloids,

particularly in overcoming multidrug resistance. The enhanced potency of 4'-Methoxy-S-trityl-
L-cysteinol highlights the potential for further optimization of this chemical scaffold to develop

clinically effective Eg5 inhibitors.

Conclusion
4'-Methoxy-S-trityl-L-cysteinol is a potent derivative of the Eg5 inhibitor S-trityl-L-cysteine. Its

identification and characterization underscore the therapeutic potential of targeting the mitotic

motor protein Eg5 in cancer. Further investigation into the structure-activity relationships,

pharmacokinetic properties, and in vivo efficacy of this and related compounds is warranted to

advance the development of this class of antimitotic agents for clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6019882/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6019882/
https://www.medchemexpress.com/s-trityl-l-cysteine.html
https://pubmed.ncbi.nlm.nih.gov/15367702/
https://pubmed.ncbi.nlm.nih.gov/15367702/
https://pubmed.ncbi.nlm.nih.gov/18266314/
https://pubmed.ncbi.nlm.nih.gov/18266314/
https://www.benchchem.com/product/b15606720#cas-number-for-4-methoxy-s-trityl-l-cysteinol
https://www.benchchem.com/product/b15606720#cas-number-for-4-methoxy-s-trityl-l-cysteinol
https://www.benchchem.com/product/b15606720#cas-number-for-4-methoxy-s-trityl-l-cysteinol
https://www.benchchem.com/product/b15606720#cas-number-for-4-methoxy-s-trityl-l-cysteinol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15606720?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

